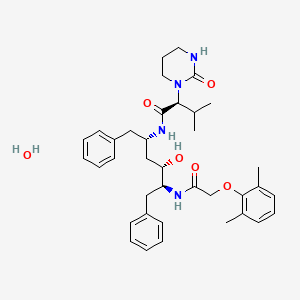

Lopinavir monohydrate

Description

Properties

CAS No. |

1239071-09-0 |

|---|---|

Molecular Formula |

C37H50N4O6 |

Molecular Weight |

646.8 g/mol |

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;hydrate |

InChI |

InChI=1S/C37H48N4O5.H2O/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4;/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43);1H2/t30-,31-,32-,34-;/m0./s1 |

InChI Key |

XLJJEFLRMQZJDB-YIUCRBITSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O.O |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Total Synthesis Routes and Strategies

The synthesis of Lopinavir (B192967) relies on the preparation and coupling of three principal intermediates. europa.eunih.gov These fragments are constructed from simpler, commercially available precursors.

One common retrosynthetic analysis breaks Lopinavir down into the following key intermediates:

A central diamino alcohol core: A core structural component is the (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol. nih.govresearchgate.net This intermediate provides the hydroxyethylene backbone that mimics the transition state of peptide cleavage by the protease enzyme. Its synthesis often starts from L-phenylalanine. nih.govgoogle.com

A valine-derived side chain: The (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid fragment is attached to one of the amino groups of the core. nih.govresearchgate.net This component is typically derived from the amino acid L-valine. unesp.brresearchgate.net

A phenoxyacetyl group: The terminal amino group is acylated with 2,6-dimethylphenoxyacetic acid, which is prepared from 2,6-dimethylphenol (B121312) and chloroacetic acid. nih.govresearchgate.net

A typical synthetic route involves the activation of the diamino alcohol intermediate with a coupling agent like N,N'-carbonyldiimidazole, followed by condensation with the valine-derived butanoic acid. nih.gov The resulting compound then undergoes debenzylation to free the second amino group, which is subsequently acylated with the 2,6-dimethylphenoxyacetic acid moiety to yield Lopinavir. nih.govresearchgate.net

Table 1: Key Precursors and Intermediates in Lopinavir Synthesis

| Precursor/Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| L-Phenylalanine | (S)-2-Amino-3-phenylpropanoic acid | Starting material for the chiral diamino alcohol core. nih.govgoogle.com |

| L-Valine | (2S)-2-Amino-3-methylbutanoic acid | Starting material for the valine-derived side chain. unesp.brresearchgate.net |

| 2,6-Dimethylphenol | 2,6-Dimethylphenol | Precursor for the phenoxyacetyl "wing" of the molecule. nih.gov |

| Intermediate 1 | (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol | Central diamino alcohol core structure. nih.govresearchgate.net |

| Intermediate 2 | (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid | Valine-derived side chain for coupling. nih.govresearchgate.net |

| Intermediate 3 | 2,6-Dimethylphenoxyacetic acid | Acylating agent for the terminal amine. nih.govresearchgate.net |

With four stereocenters, controlling the chirality during the synthesis of Lopinavir is paramount to ensure the formation of the single, active S,S,S,S-diastereomer. europa.eu Several strategies have been developed to achieve this high degree of stereocontrol.

Substrate-Controlled Reactions: Many synthetic routes leverage the existing chirality of starting materials like L-phenylalanine and L-valine to induce the desired stereochemistry in subsequent steps.

Chiral Auxiliaries and Reagents: The use of chiral reagents helps to guide the formation of specific stereoisomers. For example, one patented method for a key intermediate employs (S)-2-methyl-CBS-oxazaborolidine as a chiral inducing agent for a stereoselective reduction step. google.com

Stereoselective Reductions: The synthesis of the diamino alcohol core often involves the reduction of a ketone. A two-step reduction sequence using a borane-sulfonate derivative followed by sodium borohydride (B1222165) has been shown to produce the desired diastereomer with high selectivity (14:1 ratio). researchgate.net

Enone Hydroazidation: An alternative approach to the diamino alcohol core involves the base-catalyzed hydroazidation of α'-amino α,β-unsaturated ketones. The stereoselectivity of this reaction is controlled by the configuration of the enone, achieving syn/anti ratios of up to 7:1. nih.govacs.org This method provides a short and efficient route to this crucial intermediate from N-Boc phenylalanine methyl ester. acs.org

The enantiomeric purity of the final active substance is rigorously controlled through the purity of the synthetic intermediates. europa.eu

The synthesis of a complex molecule like Lopinavir, which contains multiple reactive functional groups (amines, hydroxyl, carboxylic acid), necessitates a sophisticated protecting group strategy. prezi.comjocpr.com These temporary modifications prevent unwanted side reactions and allow for selective transformations at specific sites.

Key protecting groups used in Lopinavir synthesis include:

Amine Protection: The amino groups are highly nucleophilic and require protection during various coupling and activation steps.

Benzyl (B1604629) (Bn) groups: Dibenzyl protection is commonly used for one of the core amino groups. nih.gov This group is stable under many reaction conditions but can be selectively removed later in the synthesis via catalytic hydrogenation (e.g., using palladium on charcoal with a hydrogen source like ammonium (B1175870) formate), a process known as debenzylation. nih.govresearchgate.net

Carbamates (Boc, Cbz): tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) are standard protecting groups in peptide chemistry and are employed in the synthesis of Lopinavir precursors. acs.orgscirp.orgscirp.org For instance, N-Boc-protected phenylalanine is a common starting point for the synthesis of the core unit. acs.org

Carboxylic Acid Protection: The carboxylic acid of the valine-derived fragment is often converted to an ester or activated in situ for the coupling reaction.

Stereoselective Synthesis Approaches and Chiral Control

Development and Optimization of Novel Synthetic Routes

As a widely used therapeutic agent, the synthesis of Lopinavir has been subject to extensive research to improve efficiency, reduce costs, and enhance its environmental profile.

Significant efforts in process chemistry have been directed at optimizing the large-scale manufacture of Lopinavir.

One-Pot Synthesis: A "one-pot" method has been developed for the final coupling step. google.com This procedure involves the condensation of 2,6-dimethylphenoxyacetic acid (activated in situ) with the amino-core fragment in a single reaction vessel. This method operates under mild, room-temperature conditions and reportedly achieves yields exceeding 90%, making it highly suitable for industrial production by simplifying the process and reducing the need for isolating intermediates. google.com

Improved Coupling Reagents: Research has focused on alternatives to expensive or problematic coupling reagents. One method utilizes an acyl imidazolide, generated in situ, for the peptide coupling step, which was developed to handle a carboxylic acid prone to decomposition. researchgate.net

Advanced Purification Techniques: The presence of diastereomeric impurities is a key challenge in Lopinavir production. google.com Specific purification protocols have been developed to effectively remove stubborn impurities, such as using a methanol (B129727)/water solvent system for crystallization, to ensure the final product meets stringent pharmacopeial standards (e.g., USP). google.com

Table 2: Comparison of Synthetic Route Strategies

| Strategy | Description | Advantages |

|---|---|---|

| Classic Convergent Route | Stepwise coupling of three main intermediates with isolation at each stage. nih.gov | High control over each reaction step. |

| Common Intermediate Route | Utilizes a key intermediate also used in Ritonavir (B1064) synthesis, carrying diastereomers through multiple steps. researchgate.netresearchgate.net | Increased overall efficiency and cost-effectiveness by leveraging existing processes. |

| "One-Pot" Final Condensation | Combines the final two coupling steps into a single reaction vessel without isolating the intermediate amide. google.com | Simplified process, reduced waste, higher throughput, mild conditions, and high yields. google.com |

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. thepharmajournal.com While specific "green" syntheses for Lopinavir are not extensively detailed in dedicated publications, several of the process innovations align with these principles.

Atom Economy and Waste Reduction: The development of one-pot synthesis is a prime example of green chemistry. google.com By reducing the number of synthetic steps and eliminating the need for intermediate work-ups and purifications, it significantly reduces solvent usage and waste generation.

Use of Safer Solvents and Reagents: Efforts to replace hazardous reagents, such as certain chlorinating agents, with safer alternatives are a key goal in green process chemistry. google.com One patented process for a Lopinavir intermediate highlights a reduction in "three wastes" (waste gas, wastewater, and solid waste). google.com Another claims to be more environmentally friendly because the workup is simpler and generates a soluble brine solution. google.com

Increased Energy Efficiency: Synthetic routes that operate at ambient temperature, like the one-pot method, are more energy-efficient than those requiring heating or cooling, thereby reducing the carbon footprint of the manufacturing process. google.com

Catalysis: The use of catalytic processes, such as the palladium-catalyzed debenzylation step, is inherently greener than using stoichiometric reagents. nih.gov Research into more efficient and recyclable catalysts is an ongoing area of green chemistry.

These optimizations demonstrate a clear trend towards making the production of Lopinavir not only more economically viable but also more sustainable.

Process Chemistry Innovations for Lopinavir Monohydrate Production

Impurity Profiling and Control in Synthetic Batches

The control and monitoring of impurities in the active pharmaceutical ingredient (API) this compound are critical for ensuring the quality, safety, and efficacy of the final drug product. nih.gov Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that impurities present at levels greater than 0.1% should be identified and characterized. nih.gov The manufacturing process of lopinavir can give rise to various impurities, including unreacted starting materials, by-products from side reactions, intermediates, and degradation products. daicelpharmastandards.com

Chemical Identification of Synthetic Impurities

The synthesis of lopinavir is a multi-step process, and at each stage, there is a potential for the formation of related substances as impurities. nih.gov These impurities can originate from the starting materials or be generated during the chemical transformations. daicelpharmastandards.com For instance, impurities in the L-valine starting material, such as L-isoleucine and L-leucine, can lead to the formation of corresponding process impurities in the final lopinavir product. conicet.gov.ar

A study focused on lopinavir's production process identified and characterized four structurally related impurities. nih.govmdpi.com The identification process involves a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is used to separate the impurities from the main lopinavir compound. Subsequently, techniques like mass spectrometry (MS), including tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are employed to elucidate the chemical structures of these impurities. nih.govdaicelpharmastandards.comconicet.gov.ar The fragmentation patterns in mass spectrometry are particularly useful for assigning tentative structures to these unknown related substances. nih.gov

To confirm the identity of these process-related impurities, they are often independently synthesized. nih.gov These synthesized impurity standards are then co-injected with the lopinavir batch in an HPLC system to confirm their presence. nih.gov

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several potential impurities for lopinavir. drugfuture.comcymitquimica.comravimiamet.ee These are often designated with specific names or letters. For example, Lopinavir EP Impurity A is also known as Lopinavir Free Amine. chemicea.com Other identified process-related impurities include the Lopinavir Dimer, Lopinavir Carboxymethyl Analog, Lopinavir Diamide Impurity, and Lopinavir Diacylated Impurity. nih.gov

Table 1: Examples of Identified Lopinavir Synthetic Impurities

| Impurity Name | Origin/Type |

|---|---|

| Lopinavir EP Impurity A (Lopinavir Free Amine) chemicea.com | Process-related impurity drugfuture.comchemicea.com |

| Lopinavir Dimer nih.gov | Process-related impurity nih.gov |

| Lopinavir Carboxymethyl Analog nih.gov | Process-related impurity nih.gov |

| Lopinavir Diamide Impurity nih.govsynzeal.com | Process-related impurity nih.govsynzeal.com |

| Lopinavir Diacylated Impurity nih.gov | Process-related impurity nih.gov |

| Lopinavir EP Impurity-E daicelpharmastandards.com | Process-related impurity daicelpharmastandards.com |

| Lopinavir EP Impurity-F daicelpharmastandards.com | Process-related impurity daicelpharmastandards.com |

| Lopinavir EP Impurity-G daicelpharmastandards.com | Process-related impurity daicelpharmastandards.com |

Degradation Product Analysis of Bulk Drug Substance

Lopinavir, as a bulk drug substance, can degrade over time, especially when exposed to stress factors such as heat, light, humidity, and varying pH conditions. The analysis of these degradation products is essential for establishing the stability of the drug and determining appropriate storage conditions and shelf-life.

Forced degradation studies are a key component of this analysis. In these studies, the lopinavir bulk drug is intentionally subjected to harsh conditions to accelerate the degradation process. This allows for the identification of potential degradation products that might form under normal long-term storage. Stability-indicating analytical methods, primarily reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with detectors like photodiode arrays and mass spectrometers, are developed and validated to separate and quantify these degradation products.

The identified degradation products are then characterized using spectroscopic techniques to determine their chemical structures. This information is crucial for understanding the degradation pathways of lopinavir and for ensuring that the analytical methods used for routine quality control can effectively detect and quantify these impurities.

Design and Synthesis of Lopinavir Derivatives and Analogues

Chemical Strategies for Analogue Development

The design and synthesis of lopinavir derivatives and analogues are primarily aimed at improving its therapeutic properties. Key goals include enhancing its potency against HIV, overcoming drug resistance, improving its pharmacokinetic profile, and reducing side effects.

One of the main chemical strategies involves modifying the side chains of the lopinavir molecule that interact with the active site of the HIV protease enzyme. Structure-activity relationship (SAR) studies play a crucial role in guiding these modifications. By systematically altering different parts of the molecule and evaluating the biological activity of the resulting analogues, researchers can identify the structural features that are critical for potent antiviral activity.

Another strategy focuses on creating prodrugs of lopinavir. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. This approach can be used to improve properties such as solubility and oral bioavailability.

Chemical Modifications for Tuned Molecular Properties

Specific chemical modifications are employed to fine-tune the molecular properties of lopinavir. For example, to enhance metabolic stability, modifications can be made at sites on the molecule that are susceptible to metabolism by enzymes like cytochrome P450. This can involve introducing blocking groups that prevent metabolic reactions, thereby prolonging the drug's half-life in the body.

Improving aqueous solubility is another important goal, as it can lead to better absorption from the gastrointestinal tract. This can be achieved by introducing polar functional groups into the lopinavir structure.

Furthermore, modifications can be designed to alter the drug's affinity for drug transporters, such as P-glycoprotein, which can influence its distribution and elimination from the body. The ultimate aim of these chemical modifications is to develop lopinavir analogues with an optimized balance of antiviral activity, pharmacokinetic properties, and safety profile.

Molecular Interactions and Biochemical Mechanisms

Enzyme Inhibition Kinetics and Thermodynamics

The interaction between lopinavir (B192967) and HIV-1 protease is a prime example of targeted enzyme inhibition. Lopinavir acts as a competitive inhibitor, binding with high affinity to the active site of the protease and thereby preventing it from cleaving viral polyproteins, a critical step in the production of mature, infectious virions. drugbank.com

Detailed Analysis of Protease Binding Sites

The active site of the dimeric HIV-1 protease is characterized by its C2-symmetric structure, forming a hydrophobic cavity. Lopinavir, a peptidomimetic compound, is engineered to fit precisely within this active site. drugbank.comnih.gov A key interaction involves the formation of hydrogen bonds between the hydroxyl group of lopinavir and the catalytic aspartate residues, Asp25 and Asp25', located at the base of the active site. acs.org The binding is further stabilized by extensive van der Waals forces and additional hydrogen bonds with residues in the flexible "flap" regions of the protease (residues 43-58), which close over the inhibitor. nih.gov This induced-fit mechanism, where the flaps envelop the bound inhibitor, significantly contributes to the high-affinity interaction. The various side chains of lopinavir occupy specific sub-pockets (S1, S1', S2, S2', S3, S3') within the active site, mimicking the natural substrate and ensuring a tight and specific fit. asm.org

Elucidation of Kinetic Parameters for Enzyme-Inhibitor Interaction

Lopinavir is a slow, tight-binding inhibitor of HIV-1 protease, characterized by a very low inhibition constant (Kᵢ). tandfonline.comacs.org For the wild-type enzyme, Kᵢ values are typically in the low nanomolar to picomolar range, signifying an exceptionally strong binding affinity. tandfonline.commdpi.comacs.org This potent inhibition is a result of a rapid association rate (kₒₙ) and a very slow dissociation rate (kₒբբ). The slow dissociation means that lopinavir has a long residence time in the active site, effectively blocking the enzyme's function for an extended period. asm.org However, mutations in the protease gene can lead to reduced binding affinity, as evidenced by higher Kᵢ values for mutant protease variants. tandfonline.comacs.orgmdpi.com

Table 1: Kinetic Parameters of Lopinavir Inhibition of HIV-1 Protease

| Parameter | Value (Wild-Type) | Description |

|---|---|---|

| Kᵢ (inhibition constant) | 1.74 - 3.13 nM tandfonline.commdpi.com | A measure of the inhibitor's binding affinity; lower values indicate greater potency. |

| kₒₙ (association rate constant) | ~10⁶ M⁻¹s⁻¹ acs.org | The rate at which the inhibitor binds to the enzyme. |

| kₒբբ (dissociation rate constant) | ~10⁻⁴ s⁻¹ acs.org | The rate at which the inhibitor unbinds from the enzyme. |

| Residence Time (1/kₒբբ) | > 4 hours acs.org | The average duration the inhibitor is bound to the enzyme. |

Note: Values can vary based on experimental conditions and specific HIV-1 protease strains.

Thermodynamic Characterization of Molecular Binding Events

The binding of lopinavir to HIV-1 protease is a thermodynamically favorable process, primarily driven by enthalpy. asm.orgbeilstein-institut.de Isothermal titration calorimetry (ITC) studies have been crucial in dissecting the thermodynamic signature of this interaction. beilstein-institut.dewits.ac.za The binding event is characterized by a large, negative change in enthalpy (ΔH), indicating the formation of strong, energetically favorable interactions like hydrogen bonds and van der Waals contacts. asm.org This is often accompanied by an unfavorable or only slightly favorable change in entropy (ΔS), which can be attributed to the ordering of the flexible protease flaps upon inhibitor binding. asm.orgbeilstein-institut.de Despite the entropic penalty, the significant enthalpic contribution results in a large, negative Gibbs free energy change (ΔG), confirming the high affinity and spontaneous nature of the binding. wits.ac.zatandfonline.com

Table 2: Thermodynamic Parameters for Lopinavir-Protease Binding

| Parameter | Representative Value | Thermodynamic Significance |

|---|---|---|

| ΔG (Gibbs Free Energy) | -12 to -15 kcal/mol tandfonline.com | Indicates a highly spontaneous and strong binding interaction. |

| ΔH (Enthalpy Change) | -15 to -20 kcal/mol asm.org | Shows the binding is driven by the formation of strong, favorable bonds. |

| -TΔS (Entropy Change) | +3 to +5 kcal/mol asm.org | Reflects a decrease in disorder, likely due to conformational restriction of the enzyme upon binding. |

Note: These values are illustrative and can be influenced by experimental conditions such as temperature, pH, and buffer composition.

Structural Biology of Lopinavir-Target Complexes

Visualizing the three-dimensional structure of lopinavir bound to HIV-1 protease has been fundamental to understanding its inhibitory mechanism at the atomic level and has guided the development of more robust inhibitors. migrationletters.com

X-ray Crystallographic Studies of Bound Molecular States

X-ray crystallography has provided high-resolution snapshots of the lopinavir-protease complex. asm.orgrcsb.orgrcsb.org These crystal structures reveal the precise orientation of lopinavir within the active site. rcsb.orgrcsb.org They confirm the critical hydrogen bonds between lopinavir's central hydroxyl group and the catalytic aspartate residues (Asp25/Asp25'). acs.org The structures clearly show the protease flaps in a "closed" conformation, folding over the inhibitor and burying it within the active site. asm.org This structural data has also been vital in understanding drug resistance; mutations, even those distant from the active site, can cause subtle conformational changes that expand the active-site cavity, alter flap dynamics, and ultimately reduce lopinavir's binding affinity. nih.govasm.org

Cryo-Electron Microscopy Investigations of Macromolecular Assemblies

Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large and flexible macromolecular complexes. researchgate.netdrughunter.com While X-ray crystallography has been the workhorse for studying the relatively small and stable lopinavir-protease dimer, cryo-EM offers potential for investigating this interaction within a more native context, such as in larger viral assemblies. drughunter.com Although specific high-resolution cryo-EM studies focused solely on the lopinavir-protease complex are not as common as crystallographic studies, the rapid advancements in cryo-EM technology suggest it could play an increasingly important role in visualizing the broader structural implications of lopinavir's action in the future. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the three-dimensional structures and dynamic properties of molecules in solution. nuvisan.combruker.com For a compound like lopinavir monohydrate, NMR provides detailed insights into its conformational preferences, flexibility, and the kinetics of internal motions, which are crucial for its interaction with biological targets. copernicus.org

High-resolution ¹H NMR can reveal the presence of multiple conformers in solution. copernicus.org For flexible molecules like lopinavir, different parts of the molecule can rotate around single bonds, leading to various spatial arrangements or conformations. If the rate of exchange between these conformers is slow on the NMR timescale (milliseconds), separate signals can be observed for each conformation, providing information on their relative populations. copernicus.orgnews-medical.net Conversely, fast exchange results in averaged signals, from which structural and dynamic information can still be extracted. copernicus.org

NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, helping to define the molecule's folded structure in solution. Furthermore, the analysis of NMR signal line shapes provides atomic-level, site-specific information about structural dynamics. copernicus.org Broadened NMR signals can indicate exchange dynamics occurring on a millisecond timescale, highlighting regions of conformational flexibility within the lopinavir molecule. copernicus.orgnih.gov This information is vital for understanding how the molecule might adapt its shape upon binding to its target enzyme. frontiersin.org

Computational Chemistry and Molecular Modeling

Computational methods are essential for understanding the interactions of lopinavir at a molecular level and for the design of new therapeutic agents.

Molecular Docking and Development of Scoring Functions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. news-medical.netresearchgate.net Scoring functions are then employed to estimate the binding affinity of the resulting complex. researchgate.netnih.gov In studies involving lopinavir, molecular docking has been extensively used to investigate its binding to various viral proteases, such as that of HIV-1 and SARS-CoV-2. news-medical.netmdpi.com

These studies calculate a binding energy score, which indicates the strength of the interaction between lopinavir and the active site of the target protein. researchgate.net For instance, docking studies of lopinavir with the main protease (Mpro) of SARS-CoV-2 have been performed to assess its potential as a repurposed drug. researchgate.netmdpi.com The results often highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between lopinavir and the amino acid residues in the active site. researchgate.net For example, interactions with catalytic residues like His41 and other key amino acids have been identified as crucial for binding. mdpi.com The development of accurate scoring functions is an ongoing area of research, aiming to improve the prediction of binding affinities for diverse protein-ligand complexes. nih.gov

Table 1: Example of Molecular Docking Results for Lopinavir Note: The following data is illustrative and compiled from various docking studies against different viral targets. Scores are not directly comparable across different studies or software.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| SARS-CoV-2 Mpro | 6LU7 | -7.5 to -8.5 | His41, Met49, Met165, Glu166 |

| HIV-1 Protease | 2Q5K | -9.0 to -10.5 | Asp25, Asp29, Ile50, Ile84 |

| SARS-CoV-2 Spike Protein (RBD) | 2AJF | -6.0 to -7.0 | Tyr494, Phe361, Ser362 |

Molecular Dynamics Simulations of Drug-Target Systems

Molecular dynamics (MD) simulations provide a dynamic view of the drug-target complex, complementing the static picture from molecular docking. frontiersin.orgnih.gov These simulations model the movements of atoms in the complex over time, offering insights into its stability and the conformational changes that may occur upon ligand binding. chemrxiv.org

For lopinavir, MD simulations have been used to study its complex with proteases from HIV and SARS-CoV-2. mdpi.comnih.gov A key finding from these simulations is the stability of the lopinavir-protease complex. mdpi.com For example, a 100 ns MD simulation of the lopinavir-Mpro complex showed that its structure remained stable throughout the simulation. mdpi.com MD simulations also confirm that the active site of a target like Mpro is highly flexible and can change its conformation to accommodate various ligands, including lopinavir. chemrxiv.org Furthermore, these simulations can be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which often confirm the high binding affinity suggested by docking studies. mdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often based on density functional theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netsemanticscholar.org These methods can compute various molecular properties, including the distribution of electron density, the energies of molecular orbitals (like the HOMO and LUMO), and the molecular electrostatic potential. researchgate.net

For this compound, such calculations can provide a fundamental understanding of its chemical reactivity and the nature of its intermolecular interactions. By analyzing the electronic structure, researchers can identify which parts of the molecule are more likely to participate in hydrogen bonding or other non-covalent interactions, which are critical for its binding to the target protease. While specific extensive quantum chemical studies on this compound are not widely published, the application of these methods would be instrumental in rationalizing its binding mode and in the design of analogues with improved properties. unige.ch These computational techniques are valuable for understanding molecular stability and reactivity. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in computer-aided drug design. researchgate.netnih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. mdpi.comresearchgate.net

Pharmacophore models can be generated based on the structure of a known active ligand like lopinavir (ligand-based) or from the structure of the protein's binding site (structure-based). researchgate.netfrontiersin.org Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. nih.govuni-bonn.de This approach helps to identify novel molecules that possess the required pharmacophoric features and are therefore likely to bind to the target. nih.gov Lopinavir and its analogues have been used to develop and refine pharmacophore models for inhibitors of viral proteases, aiding in the discovery of new potential drug candidates. nih.gov

Studies on Allosteric Modulation and Alternative Binding Sites

Allosteric modulation occurs when a molecule binds to a site on a protein that is distinct from the primary (orthosteric) active site, causing a conformational change that alters the protein's activity. universiteitleiden.nldoi.org This mechanism offers a more subtle way to "tune" a protein's function compared to direct competitive inhibition. universiteitleiden.nl

While lopinavir is known primarily as a competitive inhibitor that binds to the active site of HIV protease, computational studies have explored the possibility of alternative binding sites. Molecular dynamics simulations have shown that ligands like lopinavir can interact with regions on the surface of a target protein outside of the catalytic pocket. chemrxiv.org For example, in simulations with the SARS-CoV-2 main protease, lopinavir was observed to frequently contact sites other than the active site. chemrxiv.org The identification of such alternative, or allosteric, sites could open new avenues for drug design, potentially leading to the development of allosteric modulators that could work in conjunction with active site inhibitors or offer a different mechanism of action against drug-resistant variants. nih.govnih.gov

Advanced Analytical Characterization and Quality Control Research Perspective

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of active pharmaceutical ingredients (APIs), offering detailed insights into molecular structure, purity, and solid-state properties.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive structural confirmation of Lopinavir (B192967) monohydrate. mdpi.com Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, enabling the determination of elemental composition with a high degree of confidence. mdpi.com This technique is instrumental in verifying the structure of newly synthesized batches and identifying unknown impurities or degradation products. longdom.org

In a typical analysis using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), Lopinavir is first ionized, commonly using positive ion mode electrospray ionization. ijper.org The resulting molecular ion is then measured with high precision. For Lopinavir, the protonated molecule ([M+H]⁺) is observed, and its accurate mass is compared against the theoretical value calculated from its molecular formula. ijper.org Further structural confirmation is achieved through tandem MS (MS/MS), where the molecular ion is fragmented, and the resulting product ions are analyzed. mdpi.com This fragmentation pattern provides a structural fingerprint of the molecule. For instance, a study using a triple quadrupole mass spectrometer identified the transition from a parent ion m/z of 629.83 to a product ion of 447.38 for Lopinavir. ijper.org This level of detailed analysis is crucial for elucidating the structures of metabolites in biological matrices and for characterizing reference standards. nih.govnih.gov

Table 1: Representative Mass Spectrometric Data for Lopinavir

| Ion Type | m/z (Mass-to-Charge Ratio) | Method | Reference |

|---|---|---|---|

| Parent Ion ([M+H]⁺) | 629.83 | LC-MS/MS | ijper.org |

| Product Ion | 447.38 | LC-MS/MS | ijper.org |

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled ability to perform complete and unambiguous structural elucidation of complex molecules like Lopinavir in solution. mdpi.com While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complex spin systems and signal overlap often necessitate more advanced techniques. mdpi.com

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are routinely used. mdpi.com

COSY (¹H-¹H Correlation): Identifies protons that are spin-coupled, typically on adjacent carbons, helping to map out the carbon skeleton.

HSQC (¹H-¹³C Correlation): Correlates protons directly to the carbons they are attached to, resolving ambiguity from overlapping signals in 1D spectra.

HMBC (¹H-¹³C Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together different molecular fragments and confirming the connectivity of functional groups.

Furthermore, solid-state NMR (ssNMR) is a powerful, non-destructive technique used to study the molecular structure in the solid phase. It is particularly valuable for characterizing polymorphism, as seen in studies of the structurally related compound Ritonavir (B1064), where ssNMR helped differentiate between conformational polymorphs. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a rapid and effective method for creating a "molecular fingerprint" of Lopinavir monohydrate. These techniques are particularly sensitive to the different crystalline arrangements of molecules, making them invaluable for polymorph identification and screening. analysis.rsijcpa.in

Polymorphism, the existence of a substance in multiple crystal forms, can significantly impact a drug's physicochemical properties. analysis.rs Raman spectroscopy has proven to be a valuable analytical method for differentiating between polymorphs, salts, and hydrates of drug candidates. analysis.rs The well-documented case of Ritonavir, which was found to have multiple polymorphic forms with different solubilities, highlights the critical importance of this analysis for protease inhibitors. nih.govthermofisher.com Raman spectroscopy can be used to monitor polymorphic transitions, even in real-time as a process analytical technology (PAT) tool. metrohm.com FT-IR provides complementary information, as it is sensitive to changes in dipole moment during molecular vibrations, offering a comprehensive profile of the compound's solid state.

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and economical technique widely used for the quantitative assessment and purity testing of Lopinavir. The method is based on the principle that the molecule absorbs light in the UV range due to its electronic transitions. According to Beer's law, the absorbance is directly proportional to the concentration of the substance in a solution.

For Lopinavir, the maximum absorbance (λmax) is typically observed around 248 nm or 260 nm, depending on the solvent and analytical method used. pharmacyjournal.orgscholarsresearchlibrary.com In many High-Performance Liquid Chromatography (HPLC) methods, a UV detector is set to a specific wavelength, such as 210 nm or 265 nm, for quantitative detection. tsijournals.cominnovareacademics.in The development of UV spectrophotometric methods is validated according to ICH guidelines for parameters like linearity, precision, and accuracy. pharmacyjournal.orgscholarsresearchlibrary.com For instance, one method demonstrated linearity for Lopinavir in the concentration range of 1-6 μg/ml with a regression coefficient of 0.999. pharmacyjournal.org

Table 2: Reported UV Spectrophotometric Parameters for Lopinavir Analysis

| Parameter | Value | Context | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 248 nm | Simultaneous estimation with Ritonavir | pharmacyjournal.org |

| Absorption Maximum (λmax) | 260 nm | Simultaneous estimation with Ritonavir | scholarsresearchlibrary.com |

| HPLC Detection Wavelength | 265 nm | RP-HPLC method for tablet dosage form | innovareacademics.ininnovareacademics.inresearchgate.net |

| HPLC Detection Wavelength | 210 nm | Stability-indicating LC method | tsijournals.com |

| Linearity Range | 1-6 µg/ml | UV Spectrophotometric Method | pharmacyjournal.org |

| Accuracy (% Recovery) | 98.97% - 99.05% | UV Spectrophotometric Method | pharmacyjournal.orgscholarsresearchlibrary.com |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Polymorph Identification

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for separating this compound from impurities, degradation products, and other APIs in combined dosage forms.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the definitive technique for determining the purity and assay of Lopinavir in bulk drug and pharmaceutical formulations. innovareacademics.in The development and validation of HPLC methods are critical for quality control, ensuring that each batch meets the required specifications for identity, strength, and purity.

Numerous RP-HPLC methods have been developed, typically employing a C18 stationary phase. tsijournals.cominnovareacademics.in The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). tsijournals.cominnovareacademics.in Method validation is performed to confirm precision, accuracy, linearity, specificity, and robustness. innovareacademics.in For example, a validated method reported a retention time for Lopinavir at 2.482 minutes and a purity of 99.87%. innovareacademics.ininnovareacademics.inresearchgate.net Stability-indicating methods are specifically designed to separate Lopinavir from potential degradation products formed under stress conditions such as acid, base, oxidation, and heat, confirming that the assay is not affected by their presence. tsijournals.com

Table 3: Examples of Validated RP-HPLC Methods for Lopinavir Analysis

| Stationary Phase (Column) | Mobile Phase | Flow Rate (ml/min) | Detection (nm) | Retention Time (min) | Linearity Range (µg/ml) | Reference |

|---|---|---|---|---|---|---|

| Kromosil C18 (4.5x150 mm) | Methanol: Water (65:35 v/v) | 0.8 | 265 | 2.482 | 30–150 | innovareacademics.ininnovareacademics.inresearchgate.net |

| C18 Column | Phosphate (B84403) Buffer (pH 4.0): Acetonitrile (55:45 v/v) | 1.5 | 210 | Not Specified | Not Specified | tsijournals.com |

| Waters Reliant C8 (250x4.6 mm, 5µ) | Monobasic Potassium Phosphate Buffer: Acetonitrile (55:45 v/v) | 1.5 | 215 | 30.887 | 12.5-37.5 | ukaazpublications.com |

| Phenomenex C18 (250x4.6 mm, 5µ) | Buffer: Acetonitrile (45:55) | Not Specified | 225 | 5.9 | 20-200 | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile and semi-volatile organic compounds. In the context of this compound manufacturing, its primary role is the detection of residual solvents. The synthesis and crystallization processes of active pharmaceutical ingredients (APIs) often involve various organic solvents. These solvents are critical for the reaction and purification steps but must be removed to negligible amounts in the final product to ensure safety and stability.

The GC-MS technique operates by first separating the volatile components of a sample in the gas chromatograph. The separated components then enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. The International Council for Harmonisation (ICH) provides guidelines (Q3C) that classify residual solvents based on their toxicity and set permissible daily exposure limits. GC-MS is the standard method used to ensure compliance with these limits. For this compound, this analysis would typically screen for solvents commonly used in its synthesis, such as ethanol (B145695), isopropanol, ethyl acetate (B1210297), and dichloromethane. The high sensitivity and specificity of GC-MS allow for the detection of these solvents at trace levels, ensuring the final API meets stringent quality standards.

Chiral Chromatography for Enantiomeric Purity Assessment

Lopinavir is a complex molecule with five chiral centers, meaning it can exist in multiple stereoisomeric forms. However, only one specific stereoisomer, the (2S,3S,5S)-isomer, possesses the desired therapeutic activity. The other isomers may have lower efficacy or different toxicological profiles. Therefore, ensuring the enantiomeric purity of this compound is a critical quality control parameter.

Chiral chromatography is the gold-standard technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) column. The CSP is designed to interact differently with each enantiomer, leading to different retention times as they pass through the column. This differential interaction allows for the separation and subsequent quantification of the desired enantiomer from any unwanted stereoisomers. For lopinavir, a validated chiral HPLC method would be employed to confirm that the final product consists solely of the active (2S,3S,5S)-enantiomer and to quantify any impurities to ensure they are below predefined acceptance criteria. This guarantees the stereochemical integrity of the API.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This technique utilizes columns packed with smaller sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing separation efficiency.

In the analysis of this compound, UPLC-MS is invaluable for impurity profiling and stability testing. The enhanced resolution allows for the separation of closely related impurities, such as degradation products or synthesis by-products, which might co-elute in a standard HPLC system. The increased speed significantly reduces analysis run times, improving laboratory throughput. The coupling with a mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratios and fragmentation patterns. This is particularly useful for characterizing unknown impurities or degradation products that may form during stability studies under stress conditions (e.g., heat, humidity, light).

X-ray Diffraction Techniques for Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient are critical as they influence its stability, solubility, and bioavailability. X-ray diffraction techniques are indispensable for the comprehensive solid-state characterization of crystalline materials like this compound.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the precise positions of all atoms in the crystal lattice, including the hydrogen atoms of the water molecule in the monohydrate, can be determined.

For a complex molecule like lopinavir, SC-XRD provides unambiguous confirmation of its absolute configuration. By determining the spatial arrangement of the atoms at each of the five chiral centers, SC-XRD can verify that the molecule is the correct (2S,3S,5S)-stereoisomer. This technique provides the ultimate proof of structure, confirming the connectivity and stereochemistry established by other spectroscopic methods like NMR.

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content

While SC-XRD requires a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk powder sample containing millions of microcrystals. This makes it an essential tool for routine quality control and for studying phenomena like polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have different physical properties.

The PXRD pattern is a fingerprint of the crystalline form of a substance. Each crystalline form (polymorph) of lopinavir would produce a unique diffraction pattern characterized by peaks at specific 2θ angles. Research has identified multiple crystalline forms of lopinavir, and PXRD is the primary technique used to distinguish between them. For instance, different solvates and non-solvated forms exhibit distinct PXRD patterns. Furthermore, PXRD can be used to detect and quantify the amount of amorphous (non-crystalline) content within a crystalline sample. Amorphous material lacks long-range molecular order and produces a broad halo in the PXRD pattern instead of sharp peaks. Since amorphous forms can have different stability and solubility profiles, controlling the amorphous content is crucial for product consistency.

| Position (°2θ) | Intensity (%) |

|---|---|

| 6.8 | 100 |

| 8.1 | 45 |

| 12.5 | 30 |

| 16.3 | 60 |

| 18.9 | 55 |

| 21.2 | 70 |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are vital for characterizing the thermal stability, phase transitions, and hydration state of this compound. The two most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

TGA measures the change in mass of a sample as it is heated. For this compound, TGA is used to determine the water content. As the sample is heated, the water of hydration is released, resulting in a quantifiable weight loss. This allows for confirmation of the monohydrate stoichiometry. The analysis also reveals the temperature at which thermal decomposition begins.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting thermogram shows endothermic events (heat absorption), such as melting or desolvation, and exothermic events (heat release), such as crystallization or decomposition. For this compound, a typical DSC curve would show an endotherm corresponding to the loss of water, followed by an endotherm corresponding to the melting of the resulting anhydrous form. These thermal events are characteristic of the specific crystalline form and can be used for identification and quality control.

| Technique | Event | Observed Temperature Range (°C) | Observation |

|---|---|---|---|

| TGA | Dehydration | 80 - 110 | Weight loss corresponding to one mole of water. |

| DSC | Desolvation (Endotherm) | 90 - 115 | Heat absorption due to water loss. |

| DSC | Melting (Endotherm) | ~124 - 127 | Melting of the anhydrous form post-dehydration. |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal effects associated with phase transitions in materials as a function of temperature. cuni.cz It measures the difference in heat flow between a sample and a reference material while they are subjected to a controlled temperature program. cuni.cz This method is instrumental in identifying first-order transitions like melting and crystallization, which involve latent heat, and second-order transitions such as glass transitions, which are characterized by a change in heat capacity. cuni.czmdpi.com

In the context of this compound, DSC is employed to determine its melting point and to study any polymorphic transformations or desolvation events that may occur upon heating. The resulting DSC thermogram provides a fingerprint of the material's thermal behavior. A typical thermogram plots heat flow against temperature, where endothermic events (heat absorption) and exothermic events (heat release) appear as peaks. mdpi.com For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected. The presence of multiple thermal events could indicate the existence of different polymorphic forms or the loss of water of hydration prior to melting. azom.com The integration of the peak area in a DSC curve allows for the quantification of the enthalpy change associated with the transition, providing valuable thermodynamic data. mdpi.com

Table 1: Interpreting Thermal Events in a DSC Thermogram for this compound

| Thermal Event | Appearance on DSC Curve | Interpretation for this compound |

| Glass Transition | A step-like change in the baseline | Indicates a transition from a glassy amorphous state to a rubbery state. |

| Crystallization | Exothermic peak | Suggests the transformation from an amorphous or metastable crystalline form to a more stable crystalline form. |

| Melting | Endothermic peak | Represents the transition from the solid to the liquid state, providing the melting point. |

| Desolvation | Endothermic peak | Indicates the loss of water molecules from the crystal lattice of the monohydrate. |

| Decomposition | Endothermic or exothermic deviation from the baseline at higher temperatures | Signifies the chemical breakdown of the compound. |

Thermogravimetric Analysis (TGA) for Solvent Content and Thermal Degradation

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.cometamu.edu This method is particularly useful for determining the solvent (including water) content of a material and assessing its thermal stability and degradation profile. torontech.comardena.com A TGA instrument consists of a precision balance, a furnace, and a purge gas system. etamu.edu The output from a TGA experiment is a thermogram, which plots the percentage of weight loss on the y-axis against the temperature on the x-axis. libretexts.org

For this compound, TGA is critical for quantifying the water content and confirming the stoichiometry of the hydrate (B1144303). The loss of water from the monohydrate upon heating will be observed as a distinct step-wise weight loss in the TGA curve. tainstruments.com The temperature at which this weight loss begins provides information about the thermal stability of the hydrate. Following the dehydration step, further weight loss at higher temperatures indicates the onset of thermal decomposition of the lopinavir molecule itself. ardena.com The TGA curve can reveal if the degradation occurs in a single step or through multiple stages. libretexts.org

Table 2: Typical TGA Data Interpretation for this compound

| Temperature Range (°C) | Observed Weight Loss | Interpretation |

| Ambient to ~100°C | Minor weight loss | Loss of surface or adsorbed water. |

| ~100°C - 200°C | Step-wise weight loss corresponding to one mole of water | Dehydration of this compound to its anhydrous form. |

| >200°C | Significant and continuous weight loss | Onset and progression of thermal decomposition of the lopinavir molecule. |

Microscopic Techniques for Particle Morphology

The physical form and surface characteristics of active pharmaceutical ingredients like this compound are critical as they can influence bulk properties, formulation processing, and bioavailability. Microscopic techniques are indispensable for visualizing and characterizing these attributes at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Particle Surface Characterization

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that utilizes a focused beam of electrons to scan the surface of a sample, generating detailed images of its topography and morphology. nanoscience.com It provides significantly higher resolution than optical microscopy, enabling the visualization of nanoscale features. nanoscience.com In the pharmaceutical sciences, SEM is widely used to examine the size, shape, and surface texture of drug particles. researchgate.net

For this compound, SEM analysis can reveal the crystal habit (the characteristic external shape of a crystal), surface roughness, and the presence of any agglomerates or smaller particles adhering to the surface. researchgate.netgoogle.com These morphological characteristics are important for understanding the flowability and compressibility of the bulk powder, which are critical parameters in tablet manufacturing. The images produced by SEM can provide qualitative and quantitative information about the particle size distribution and shape factors.

Polarized Light Microscopy for Crystalline Habit

Polarized Light Microscopy (PLM) is an optical microscopy technique that utilizes polarized light to investigate the optical properties of anisotropic materials, such as crystals. nih.gov Crystalline substances, due to their ordered internal structure, are often birefringent, meaning they have different refractive indices depending on the orientation of light passing through them. researchgate.net This property allows them to be visualized with high contrast against an amorphous background when viewed between crossed polarizers. researchgate.net

PLM is a valuable tool for characterizing the crystalline habit of this compound. researchgate.net It can be used to distinguish between different polymorphic forms, as they may exhibit different crystal shapes and birefringence. The technique is also sensitive to the presence of amorphous content within a crystalline sample. While SEM provides detailed surface topography, PLM offers insights into the internal crystalline structure and can be used to observe crystal growth and phase transitions in real-time when coupled with a hot stage. escholarship.org

Method Validation for Research Applications

For research applications involving the quantification of lopinavir, it is imperative to utilize analytical methods that are accurate, precise, and reliable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of lopinavir. remedypublications.com

Validation of an HPLC method for this compound in a research setting typically involves assessing several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. remedypublications.com These include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov This is often assessed by recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

A validated analytical method ensures that the data generated in research studies, such as solubility determinations, stability testing, and formulation development, are trustworthy and reproducible. nih.govnih.gov

Physicochemical Properties and Solid State Chemistry

Polymorphism and Amorphous Forms

The solid-state form of lopinavir (B192967) can significantly influence its physical and chemical stability, solubility, and manufacturability. theijes.com The compound is known to exist in various crystalline forms (polymorphs), solvates, and as an amorphous solid. who.intresearchgate.netnih.gov

Lopinavir exhibits polymorphism, meaning it can exist in multiple crystalline structures. who.int These different forms can have distinct physicochemical properties. google.com Analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared Spectroscopy (FTIR) are crucial for identifying and distinguishing between these polymorphs. researchgate.netgoogle.comresearchgate.net

Several polymorphic and solvated forms of lopinavir have been identified. The 'type-1 highly hydrated crystal form' is a consistently produced form. who.int Research has also led to the discovery of other forms, including a stable novel desolvated crystalline form and a cyclohexane (B81311) solvate. google.comgoogle.com The cyclohexane solvate is characterized by specific peaks in its powder X-ray diffraction pattern. google.com

Different crystalline forms of lopinavir have been reported with distinct characterization data:

Type I Hydrated Form: This form can contain varying amounts of water, from a hemihydrate (0.5 molecules of water) to a higher hydrate (B1144303) (about 2 molecules of water). google.com Dehydration of the Type I hydrated form below the hemihydrate state can lead to the formation of amorphous lopinavir. google.com

Type III Desolvated/Ethyl Acetate (B1210297) Solvate: A Type III form has been prepared by crystallization from acetonitrile (B52724) or as an ethyl acetate solvate. google.comgoogle.com The ethyl acetate solvate can be produced by inducing crystallization from a heated solution of lopinavir in ethyl acetate with the addition of heptane (B126788). google.comgoogle.com

Type IV Non-solvated Form: This form can be prepared from acetonitrile by slow cooling and evaporation or by exposing amorphous lopinavir to an acetonitrile atmosphere. google.com It has a distinct melting endotherm observed via DSC. google.comgoogle.com

Methanol (B129727) Recrystallized Form (L-met): Studies have identified a form of lopinavir obtained from methanol recrystallization, which has been characterized against other known forms. nih.gov

A study comparing different batches of raw lopinavir material found that while some batches were crystalline, one was found to be amorphous, highlighting the variability that can occur. researchgate.netnih.gov

Table 1: Characteristic PXRD Peaks (2θ) for Lopinavir Polymorphic and Solvated Forms

| Form Name | Characteristic 2θ Peaks (± 0.1-0.2°) | Reference |

|---|---|---|

| Type I Hydrated Form | 8.5, 11.1, 14.8, 19.1, 21.2 | google.com |

| Type III Ethyl Acetate Solvate | 4.85, 6.52, 7.32, 12.82, 12.96, 16.49, 19.31 | google.comgoogle.com |

| Type III Desolvated Form | 4.85, 6.39, 7.32, 8.81, 12.20, 12.81, 14.77, 16.45, 17.70 | google.com |

| Type IV Non-solvated Form | 6.85, 9.14, 12.88, 15.09, 17.74, 18.01, 18.53 | google.comgoogle.com |

| Cyclohexane Solvate | 4.9, 7.4, 13.4, 14.6, 17.5, 18.9, 23.8 | google.com |

| Crystalline Lopinavir (General) | 6.5, 7.7, 12.3, 14.7, 15.4, 16.4, 18.8, 19.6, 21.5, 22.7, 26.3 | mdpi.com |

Given the poor solubility of crystalline lopinavir, formulating it as an amorphous solid dispersion (ASD) is a key strategy to improve its dissolution rate and bioavailability. wum.edu.plwho.intresearchgate.net ASDs involve dispersing the amorphous drug within a polymer matrix, which helps to stabilize the high-energy amorphous state and prevent recrystallization. mdpi.com

Various polymers have been investigated for creating lopinavir ASDs, including:

Hydroxypropyl methylcellulose (B11928114) (HPMC) nih.gov

Hydroxypropyl methylcellulose acetate succinate (B1194679) (HPMCAS) researchgate.net

Polyvinylpyrrolidone (B124986) (PVP) mdpi.com

Polyvinylpyrrolidone-co-vinyl acetate (PVPVA) mdpi.com

Eudragit® E100 mdpi.comnih.gov

Manufacturing processes like hot-melt extrusion and spray drying are commonly employed to convert the crystalline forms of lopinavir into amorphous dispersions. who.intmdpi.com Electrospinning is another novel technique that has been successfully used to produce amorphous fibers of lopinavir with various polymers, leading to complete amorphization and enhanced solubility. mdpi.com

A study on ternary ASDs of lopinavir with Eudragit® E100 and microcrystalline cellulose (B213188) (MCC) prepared by solvent evaporation showed a significant transformation from a crystalline to an amorphous state. nih.gov These ASDs demonstrated faster and higher drug dissolution compared to the pure crystalline drug and remained stable against crystallization for at least a month under accelerated stability conditions (40 °C/75% RH). researchgate.netnih.gov The stability of ASDs is crucial, as moisture can act as a plasticizer, lowering the glass transition temperature and inducing recrystallization back to a more stable but less soluble crystalline form. pnrjournal.com

Controlling the solid form of lopinavir is essential for ensuring consistent product quality. Crystallization studies investigate how different solvents and conditions influence the resulting crystal form. google.com The choice of solvent medium and the method of crystallization play a critical role in obtaining a specific polymorphic form. google.com

For instance, a Type III ethyl acetate solvated crystal form of lopinavir can be prepared by the slow addition of heptane to a heated solution of lopinavir in ethyl acetate. google.com The Type I hydrated crystal form can be prepared from solutions containing water and water-miscible organic solvents like ethanol (B145695). google.com The ability to control these transformations is vital, as unwanted polymorphic conversions can occur during manufacturing or storage. researchgate.net Research has shown that even mechanical stress, such as milling, can induce changes in the solid state of lopinavir. researchgate.netnih.gov

Amorphous Solid Dispersions (ASDs) and Stabilization Strategies

Co-crystallization and Salt Formation

Co-crystallization is another effective strategy for modifying the physicochemical properties of lopinavir, such as solubility, dissolution rate, and hygroscopicity, without altering its chemical structure. pnrjournal.comijprajournal.com Co-crystals are single-phase crystalline materials composed of two or more different molecules, the active pharmaceutical ingredient (API) and a co-former, in a stoichiometric ratio. pnrjournal.com

The selection of an appropriate co-former is a critical step in co-crystal design. pnrjournal.com Various methods are used to prepare lopinavir co-crystals, including solvent evaporation, liquid-assisted grinding, and sonication. pnrjournal.com

Several co-formers have been successfully used to create lopinavir co-crystals:

Ritonavir (B1064): Drug-drug co-crystals of lopinavir and ritonavir have been developed. semanticscholar.orgijper.org Using a 1:1 stoichiometric ratio, co-crystals prepared by solvent evaporation showed a 5.9-fold increase in aqueous solubility and achieved 94% drug release in 60 minutes, a significant improvement over the pure drug. semanticscholar.orgijper.org

Menthol (B31143): Co-crystals of lopinavir and menthol have been synthesized, with an optimal molar ratio of 1:2. nih.govnih.gov These co-crystals demonstrated a significant enhancement in dissolution rate, increasing the dissolution efficiency from 24.96% for pure lopinavir to 91.43%. nih.govnih.gov

Cinnamic Acid: Lopinavir has been co-crystallized with cinnamic acid, which resulted in a twofold improvement in drug release and reduced moisture uptake compared to the parent drug. pnrjournal.com

Organic Acids: Screening studies using methods like COSMO-RS have been employed to select suitable organic acid co-formers such as salicylic (B10762653) acid and oxalic acid. ijprajournal.com

Table 2: Summary of Lopinavir Co-crystal Studies

| Co-former | Preparation Method | Molar Ratio (LPV:Co-former) | Key Finding | Reference |

|---|---|---|---|---|

| Ritonavir | Solvent Evaporation | 1:1 | 5.9-fold increase in aqueous solubility; 94% drug release in 60 min. | semanticscholar.orgijper.org |

| Menthol | Ethanol Assisted Kneading | 1:2 | Dissolution efficiency increased from 24.96% to 91.43%. | nih.govnih.gov |

| Cinnamic Acid | Solvent Evaporation | Not Specified | 1.98-fold increase in dissolution rate; reduced hygroscopicity. | pnrjournal.com |

| Oxalic Acid | Solvent Evaporation | 1:1, 1:2, 1:3 | Formation of new crystalline structures confirmed by microscopy. | ijprajournal.com |

The synthesized co-crystals and salts are thoroughly characterized to confirm their formation and evaluate their properties. Standard analytical techniques include DSC, PXRD, FTIR, and microscopy. pnrjournal.comsemanticscholar.orgnih.gov

DSC and PXRD: These methods are used to confirm the formation of a new crystalline phase. For example, in lopinavir-menthol co-crystals, the DSC thermogram and the PXRD pattern were distinct from the individual components, indicating co-crystal formation. nih.gov The PXRD of lopinavir-menthol co-crystals showed new diffraction peaks at 2θ values of 12.5°, 13.2°, 23°, and 23.3°. nih.gov

FTIR Spectroscopy: This technique is used to identify interactions, such as hydrogen bonding, between the drug and the co-former, which are responsible for holding the co-crystal lattice together. pnrjournal.comsemanticscholar.org

Salt Formation: In addition to co-crystals, salt forms of lopinavir can be prepared. For instance, treatment of a lopinavir precursor with L-pyroglutamic acid results in the formation of a stable pyroglutamic acid salt, which is an intermediate in one synthesis route of lopinavir. nih.gov

The characterization of these novel solid forms is essential for understanding their stability and performance, ultimately guiding the development of more effective lopinavir formulations. who.intpnrjournal.com

Design and Synthesis of Lopinavir Co-crystals

Hydration and Solvation Phenomena

The inclusion of solvent molecules, particularly water, into the crystal lattice of an active pharmaceutical ingredient (API) can significantly alter its solid-state properties. For lopinavir, a molecule with multiple hydrogen bond donors and acceptors, the formation of hydrates and solvates is a critical aspect of its physicochemical profile.

Lopinavir has been shown to exist in various crystalline forms, including hydrates and solvates, which are distinct from their anhydrous or non-solvated counterparts. google.comacs.org The characterization of these forms is essential to ensure control over the physical properties of the drug substance. A variety of analytical techniques are employed to identify and differentiate these crystal structures.

Different hydrated and solvated crystalline forms of lopinavir have been identified. For instance, a Type I hydrated crystal form can contain varying amounts of water, ranging from approximately 0.5 to 2.0 molecules of water per molecule of lopinavir, depending on the environmental temperature and humidity. google.com If this form is dehydrated below about 0.5 molecules of water, it can convert to amorphous lopinavir. google.com Other solvated forms, such as Type II and Type III, incorporate small polar organic solvents or other molecules into their crystal lattice. google.com

A complex multi-component solvated hydrate of lopinavir has been prepared using evaporative methods from ethylene (B1197577) glycol. iucr.orgresearcher.life Single-crystal X-ray diffraction (SC-XRD) revealed an unusual crystal structure with a stoichiometric ratio of eight lopinavir molecules, three ethane-1,2-diol molecules, and seven water molecules (8C₃₇H₄₈N₄O₅·3C₂H₆O₂·7H₂O). iucr.orgresearcher.liferesearchgate.net

The primary methods for characterizing these forms include:

Powder X-ray Diffraction (PXRD): This technique is fundamental in distinguishing different crystal lattices. Each crystalline form produces a unique diffraction pattern. For example, the commercially obtained lopinavir has been identified as a type III desolvated crystal form based on its PXRD pattern. acs.org The hydrated Form I of lopinavir is characterized by distinct peaks at 2θ values of approximately 8.5°, 11.1°, 14.8°, 19.1°, and 21.2°. google.com

Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR is used to detect changes in molecular vibrations resulting from different crystal packing and the presence of solvent molecules. The solid-state FT mid-infrared spectrum is a key tool for characterizing and differentiating lopinavir's crystalline forms, such as the Type I hydrated, Type II solvated, Type III solvated, and Type IV non-solvated forms. google.com

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, glass transitions, and the presence of bound solvent by measuring changes in heat flow and mass upon heating. researchgate.netnih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR): This method provides detailed information about the local chemical environment of atoms within the crystal structure, offering another way to distinguish polymorphs and solvates. google.com

| Crystalline Form | Description | Key Characterization Data (PXRD peaks at 2θ) | Reference |

|---|---|---|---|

| Type I Hydrated Form | Contains ~0.5 to 2.0 moles of water. | 8.5°, 11.1°, 14.8°, 19.1°, 21.2° (±0.1°) | google.com |

| Type III Desolvated Form | A common commercially available form. | Characteristic pattern identified in drug powders. | acs.org |

| Lopinavir-Ethane-1,2-diol-Water Solvated Hydrate | 8:3:7 stoichiometric ratio. | Characterized by Single-Crystal X-ray Diffraction (SC-XRD). | iucr.orgresearcher.life |

| Raw Crystalline Lopinavir | A reference crystalline structure. | 6.5°, 7.7°, 12.3°, 14.7°, 15.4°, 16.4°, 18.8°, 19.6°, 21.5°, 22.7°, 26.3° | mdpi.com |

The hydration state of lopinavir has a profound impact on its fundamental solid-state properties, including stability, solubility, and dissolution rate. nih.gov Hydrates can exhibit different dissolution behavior compared to their anhydrous counterparts; while anhydrous forms often dissolve faster, this is not a universal rule. nih.gov

The physical stability of hydrates and anhydrous forms is highly dependent on the relative humidity and temperature of the surrounding environment. nih.gov For lopinavir, the conversion between hydrated and anhydrous states is a critical consideration. As noted, dehydrating the Type I hydrated form to a water content below approximately 0.5 molecules per lopinavir molecule results in the formation of amorphous lopinavir, a less ordered and often more soluble, but potentially less stable, solid state. google.comresearchgate.net The high flexibility of the lopinavir molecule contributes to its ability to form various amorphous and crystalline states. researchgate.netnih.gov

Metastable forms of lopinavir, prepared under different conditions, each possess unique equilibrium solubilities and dissolution kinetics. researchgate.net Studies on various prepared forms, including resins and glasses, showed that their dissolution process followed first-order kinetics, with distinct activation energies for dissolution for each form. researchgate.net This underscores that the presence and state of water or other solvents within the crystal lattice directly influences the energy required to break that lattice, thereby affecting solubility and how quickly the drug dissolves.

Characterization of Hydrates and Solvates

Surface Chemistry and Particle Engineering

For poorly water-soluble drugs like lopinavir, modifying the particle surface and engineering particle characteristics are crucial strategies to enhance dissolution and subsequent absorption. thieme-connect.com

Reducing the particle size of a drug increases its surface-area-to-volume ratio, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation. medcraveonline.com Several technologies have been successfully applied to lopinavir for this purpose.

Micronization: This process reduces particle sizes to the micron range (typically <10 µm) using techniques like jet milling or ball milling. thieme-connect.commedcraveonline.com While micronization increases the surface area, it may not be sufficient for extremely insoluble drugs, and particle agglomeration can be a challenge. thieme-connect.comnih.gov

Nanonization: This involves reducing particle size further into the sub-micron or nanometer range. The resulting drug particles are often formulated as nanosuspensions or nanocrystals . medcraveonline.comthaiscience.inforesearchgate.net Nanonization can be achieved through "top-down" methods like media milling or high-pressure homogenization, or "bottom-up" approaches such as controlled precipitation. medcraveonline.com

One study demonstrated the preparation of lopinavir nanocrystals using an anti-solvent precipitation method stabilized by the surfactant Pluronic F68. thaiscience.inforesearchgate.net The optimized nanocrystals, with a particle size of 265 nm, showed a 30.45-fold increase in aqueous solubility and a significant enhancement in dissolution, with 92.2% of the drug released in 3 hours compared to 42.65% for the unprocessed drug. thaiscience.inforesearchgate.net

Co-milling: Milling lopinavir with other substances can also affect its solid state. Co-milling amorphous lopinavir with crystalline ritonavir has been shown to facilitate the amorphization of ritonavir, demonstrating how processing can induce phase changes. nih.gov